ETHYL 3-({[3-(TRIFLUOROMETHYL)ANILINO]CARBONYL}AMINO)BENZOATE
Overview
Description
ETHYL 3-({[3-(TRIFLUOROMETHYL)ANILINO]CARBONYL}AMINO)BENZOATE is a complex organic compound known for its unique chemical structure and properties. This compound features a trifluoromethyl group attached to an aniline moiety, which is further connected to a benzoate ester. The presence of the trifluoromethyl group imparts significant chemical stability and reactivity, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-({[3-(TRIFLUOROMETHYL)ANILINO]CARBONYL}AMINO)BENZOATE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow chemistry and automated synthesis platforms. These methods allow for the efficient and scalable production of this compound with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
ETHYL 3-({[3-(TRIFLUOROMETHYL)ANILINO]CARBONYL}AMINO)BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include various substituted benzoates, aniline derivatives, and trifluoromethylated compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Scientific Research Applications
ETHYL 3-({[3-(TRIFLUOROMETHYL)ANILINO]CARBONYL}AMINO)BENZOATE has numerous applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of ETHYL 3-({[3-(TRIFLUOROMETHYL)ANILINO]CARBONYL}AMINO)BENZOATE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a potent inhibitor of certain enzymes and receptors, leading to its observed biological activities. The exact molecular targets and pathways vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- ETHYL 2-[(4-FLUOROBENZOYL)AMINO]-4-METHYL-5-{[3-(TRIFLUOROMETHYL)ANILINO]CARBONYL}-3-THIOPHENECARBOXYLATE
- ETHYL 4-METHYL-5-{[3-(TRIFLUOROMETHYL)ANILINO]CARBONYL}-2-[(3,4,5-TRIMETHOXYBENZOYL)AMINO]-3-THIOPHENECARBOXYLATE
Uniqueness
ETHYL 3-({[3-(TRIFLUOROMETHYL)ANILINO]CARBONYL}AMINO)BENZOATE is unique due to its specific trifluoromethylated aniline structure, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability, reactivity, and lipophilicity, making it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
ethyl 3-[[3-(trifluoromethyl)phenyl]carbamoylamino]benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N2O3/c1-2-25-15(23)11-5-3-7-13(9-11)21-16(24)22-14-8-4-6-12(10-14)17(18,19)20/h3-10H,2H2,1H3,(H2,21,22,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRDKQMMUJQYBEL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)NC2=CC=CC(=C2)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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